molecular formula C36H48O6 B12360935 [(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate

[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate

Cat. No.: B12360935
M. Wt: 576.8 g/mol
InChI Key: MQEFCZZPPWNMPU-UJFZIKAZSA-N
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Description

The compound [(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate is a complex organic molecule characterized by its multiple ring structures and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate involves multiple steps, including the formation of its pentacyclic core and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate: has several applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of [(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds and hydrophobic interactions, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate lies in its complex structure and the specific stereochemistry of its multiple ring systems, which confer unique chemical and biological properties.

Properties

Molecular Formula

C36H48O6

Molecular Weight

576.8 g/mol

IUPAC Name

[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate

InChI

InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3/b19-16+,20-12+,31-28-/t21-,24+,26+,27-,29+,30+,34+,35+,36+/m0/s1

InChI Key

MQEFCZZPPWNMPU-UJFZIKAZSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]/3([C@H](/C(=C/CC/C(=C/[C@@]4(C=C([C@@H](C[C@@]45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)OC(=O)C

Canonical SMILES

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C

Origin of Product

United States

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